[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a compound that features a pyrazole ring and a morpholine ring connected by a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid.
Connecting the Rings: The final step involves the alkylation of the pyrazole ring with a propyl chain that is subsequently reacted with morpholine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the morpholine ring.
Substitution: The compound can participate in substitution reactions, especially at the methyl groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the morpholine ring.
Substitution: Halogenated derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity.
Morpholine derivatives: Compounds containing the morpholine ring also show similar chemical behavior.
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to the combination of the pyrazole and morpholine rings connected by a propyl chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H24N4O |
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Molecular Weight |
252.36 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H24N4O/c1-12-13(11-16(2)15-12)10-14-4-3-5-17-6-8-18-9-7-17/h11,14H,3-10H2,1-2H3 |
InChI Key |
RXQHCCQPUTWJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCCN2CCOCC2)C |
Origin of Product |
United States |
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